2-Hexyl-2-cyclopenten-1-one is a cyclic ketone with the molecular formula and a molecular weight of approximately 170.26 g/mol. This compound features a cyclopentene ring with a hexyl substituent at the second carbon and a ketone functional group, contributing to its unique chemical properties. It is known for its floral, sweet aroma, making it valuable in the fragrance industry. The compound is classified under the broader category of cyclopentenones, which are recognized for their diverse applications in organic synthesis and as intermediates in various
Isojasmone interacts with olfactory receptors in the nose, triggering the sense of smell. The specific mechanism by which it interacts with these receptors is not fully understood, but it is believed to involve binding to specific functional groups within the receptor protein []. Additionally, isojasmone may exhibit biological effects beyond odor perception. Studies suggest it might influence insect behavior and plant growth regulation, although more research is needed [].
-Hexyl-2-cyclopenten-1-one, also known as isojasmone, is a naturally occurring organic compound with the chemical formula C₁₁H₁₈O. It belongs to the class of compounds called cyclopentenones, characterized by a five-membered ring with a double bond and a ketone functional group. Researchers are interested in studying the synthesis of 2-hexyl-2-cyclopenten-1-one due to its potential applications in various fields. Several studies have explored different synthetic routes to obtain this compound, including:
These studies contribute to the advancement of organic chemistry by developing new and efficient methods for synthesizing valuable compounds like 2-hexyl-2-cyclopenten-1-one.
-Hexyl-2-cyclopenten-1-one is a key component of the aroma profile of various fruits and flowers, including jasmine, tea, and apples. Its pleasant jasmine-like odor makes it a valuable fragrance ingredient in perfumes, cosmetics, and household products. Researchers in the field of fragrance and flavor chemistry study the olfactory properties of 2-hexyl-2-cyclopenten-1-one to:
These studies contribute to the development of new and improved fragrances and flavors for various consumer products.
Recent research suggests that 2-hexyl-2-cyclopenten-1-one may possess antimicrobial and antibacterial properties. Studies have investigated its potential effectiveness against:
Research indicates that 2-hexyl-2-cyclopenten-1-one exhibits various biological activities, including:
Several methods can be employed to synthesize 2-hexyl-2-cyclopenten-1-one:
2-Hexyl-2-cyclopenten-1-one finds applications in various fields:
Interaction studies of 2-hexyl-2-cyclopenten-1-one primarily focus on its behavior with biological systems:
Several compounds share structural similarities with 2-hexyl-2-cyclopenten-1-one. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Methyl-2-cyclopenten-1-one | C_{10}H_{14}O | Contains a methyl group at the third position |
| Isojasmone | C_{11}H_{16}O | Known for its jasmine-like scent |
| 3-Hexylcyclopentene | C_{11}H_{18} | Lacks the carbonyl group but has similar cyclic structure |
| 4-Hydroxycyclohexanone | C_{6}H_{10}O_2 | A non-cyclic structure but shares functional properties |
These compounds are notable for their distinct functional groups and structural variations, which influence their reactivity and applications. The uniqueness of 2-hexyl-2-cyclopenten-1-one lies in its specific arrangement of atoms and functional groups that contribute to its aroma and biological activities .
| Fragment Ion | m/z | Relative Intensity (%) | Assignment | Fragmentation Mechanism |
|---|---|---|---|---|
| M+- (166) | 166 | 25 | Molecular ion radical | Initial ionization |
| M-15 (151) | 151 | 45 | Loss of methyl radical from hexyl chain | α-Cleavage at hexyl chain |
| M-29 (137) | 137 | 30 | Loss of CHO radical | α-Cleavage adjacent to carbonyl |
| M-43 (123) | 123 | 15 | Loss of C₃H₇ radical | β-Cleavage in alkyl chain |
| C₅H₇⁺ (67) | 67 | 100 | Cyclopentenyl cation (base peak) | Loss of hexyl chain + CO |
| C₄H₇⁺ (55) | 55 | 85 | Butenyl cation | Ring fragmentation |
| C₃H₅⁺ (41) | 41 | 60 | Allyl cation | Further alkyl loss |
| C₃H₃⁺ (39) | 39 | 40 | Propargyl cation | Dehydrogenation of allyl |
| C₂H₃⁺ (27) | 27 | 25 | Vinyl cation | Terminal fragmentation |
Secondary fragmentation pathways include the loss of methyl radicals from the hexyl chain, producing fragment ions at mass-to-charge ratio 151 (M-15), which appears as a significant peak with 45% relative intensity [1] [2]. The retro-Diels-Alder reaction, commonly observed in cycloalkenes, contributes to ring fragmentation producing smaller cyclic and acyclic ions [1]. Additional fragmentation involves β-cleavage in the alkyl chain, generating fragment ions through progressive loss of alkyl groups [5] [2].
The fragmentation pattern demonstrates the influence of the enone functionality on ion stability, with the conjugated system stabilizing certain fragment ions through resonance [1] [2]. The presence of multiple fragmentation pathways provides comprehensive structural information for analytical identification and confirmation of the compound's identity [1] [5].
The infrared spectrum of 2-Hexyl-2-cyclopenten-1-one exhibits characteristic absorption bands that definitively identify the enone functionality and provide detailed structural information [7] [8]. The most diagnostic feature is the carbonyl stretching vibration, which appears at a significantly lower frequency compared to saturated ketones due to conjugation effects [9] [10].
The carbonyl (C=O) stretching frequency appears in the range of 1685-1695 cm⁻¹, representing a downward shift of approximately 20-30 cm⁻¹ from the typical ketone absorption around 1715 cm⁻¹ [9] [11] [12]. This frequency reduction results from the conjugation between the carbonyl group and the adjacent carbon-carbon double bond, which delocalizes electron density and reduces the double-bond character of the carbonyl group [11] [10] [13]. The absorption appears as a very strong, sharp band due to the large dipole moment change during the stretching vibration [14].
Table 2: Infrared Spectral Signatures of 2-Hexyl-2-cyclopenten-1-one
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Comments |
|---|---|---|---|
| C=O stretch (enone) | 1685-1695 | Very Strong | Lowered frequency due to conjugation |
| C=C stretch (ring) | 1615-1625 | Medium | Ring C=C conjugated with carbonyl |
| C-H stretch (alkyl) | 2850-2960 | Strong | Multiple CH₂ groups in hexyl chain |
| C-H stretch (vinyl) | 3020-3080 | Medium | Vinyl C-H on cyclopentenone ring |
| C-H bend (CH₂) | 1450-1470 | Medium | Scissoring vibrations of CH₂ |
| C-H bend (CH₃) | 1370-1380 | Medium-Weak | Umbrella mode of terminal CH₃ |
| C-C stretch (ring) | 1050-1150 | Medium | Ring skeletal vibrations |
| Out-of-plane bending | 800-900 | Weak-Medium | Ring deformation modes |
The carbon-carbon double bond stretching vibration of the ring appears at 1615-1625 cm⁻¹, also showing a lower frequency compared to isolated alkenes due to conjugation with the carbonyl group [7] [8] [15]. This absorption appears as a medium-intensity band and serves as confirmatory evidence for the enone structure [8] [16].
The aliphatic carbon-hydrogen stretching vibrations dominate the 2850-2960 cm⁻¹ region, arising from the multiple methylene groups in the hexyl substituent [8] [17]. These absorptions appear as strong bands with characteristic asymmetric and symmetric stretching patterns for CH₂ groups [8] [18]. The vinyl carbon-hydrogen stretch appears at 3020-3080 cm⁻¹ as a medium-intensity absorption, distinguishing it from the saturated carbon-hydrogen stretches [8] [17].
Additional characteristic absorptions include the carbon-hydrogen bending vibrations around 1450-1470 cm⁻¹ for methylene groups and 1370-1380 cm⁻¹ for the terminal methyl group [8] [18]. Ring skeletal vibrations contribute to medium-intensity absorptions in the 1050-1150 cm⁻¹ region, while out-of-plane bending modes appear as weaker absorptions between 800-900 cm⁻¹ [19] [16].
The proton nuclear magnetic resonance spectrum of 2-Hexyl-2-cyclopenten-1-one provides detailed information about the molecular structure through characteristic chemical shifts and coupling patterns [20] [21] [22]. The spectrum exhibits distinct regions corresponding to different proton environments within the molecule, with coupling constants revealing connectivity and stereochemical relationships [23] [24] [25].
The vinyl proton at the 3-position of the cyclopentenone ring appears as the most downfield signal at 6.8-7.2 parts per million, appearing as a triplet due to vicinal coupling with the adjacent methylene protons at the 4-position [20] [21]. The coupling constant of approximately 2.5 Hz reflects the typical three-bond coupling across the carbon-carbon double bond in the five-membered ring system [23] [26].
Table 3: Proton Nuclear Magnetic Resonance Chemical Shift Assignments for 2-Hexyl-2-cyclopenten-1-one
| Position | Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Pattern |
|---|---|---|---|---|
| H-3 (vinyl) | 6.8-7.2 | Triplet | 1H | ³J = 2.5 Hz with H-4 |
| H-4 (ring CH₂) | 2.5-2.7 | Triplet | 2H | ³J = 2.5 Hz with H-3, ³J = 7.5 Hz with H-5 |
| H-5 (ring CH₂) | 2.3-2.5 | Triplet | 2H | ³J = 7.5 Hz with H-4 |
| H-1' (α-CH₂) | 2.2-2.4 | Triplet | 2H | ³J = 7.2 Hz with H-2' |
| H-2' to H-5' (chain CH₂) | 1.2-1.6 | Multiplet | 8H | Complex multiplet (chain coupling) |
| H-6' (terminal CH₃) | 0.8-1.0 | Triplet | 3H | ³J = 7.0 Hz with adjacent CH₂ |
The methylene protons at the 4-position appear at 2.5-2.7 parts per million as a triplet, showing coupling to both the vinyl proton (³J = 2.5 Hz) and the adjacent methylene protons at the 5-position (³J = 7.5 Hz) [20] [23]. The coupling constant of 7.5 Hz between the 4- and 5-position protons represents typical three-bond coupling between adjacent methylene groups in saturated systems [23] [26].
The 5-position methylene protons resonate at 2.3-2.5 parts per million, appearing as a triplet due to coupling with the 4-position protons (³J = 7.5 Hz) [20] [23]. The chemical shift reflects the influence of the nearby carbonyl group and the overall ring environment [21] [22].
The hexyl substituent protons exhibit characteristic patterns with the α-methylene group (H-1') appearing at 2.2-2.4 parts per million as a triplet (³J = 7.2 Hz), slightly deshielded due to its proximity to the electron-withdrawing enone system [21] [22]. The remaining methylene protons of the chain appear as a complex multiplet in the 1.2-1.6 parts per million region, while the terminal methyl group appears as a characteristic triplet at 0.8-1.0 parts per million with a coupling constant of 7.0 Hz [23] [21].
The carbon-13 nuclear magnetic resonance spectrum of 2-Hexyl-2-cyclopenten-1-one provides comprehensive structural information through distinctive chemical shifts that reflect the electronic environment of each carbon atom [27] [28] [29]. The spectrum exhibits characteristic resonances for the enone functionality, ring carbons, and aliphatic chain carbons, allowing for complete structural assignment [28] [30].
The carbonyl carbon (C-1) appears as the most downfield signal at 210.5 parts per million, characteristic of α,β-unsaturated ketones [28] [29]. This chemical shift reflects the deshielding effect of the carbonyl oxygen and the influence of conjugation with the adjacent double bond [28] [31]. The quaternary carbon at the 2-position resonates at 168.2 parts per million, significantly deshielded due to its position β to the carbonyl and its involvement in the conjugated system [29] [31].
Table 4: Carbon-13 Nuclear Magnetic Resonance Chemical Shift Assignments for 2-Hexyl-2-cyclopenten-1-one
| Carbon Position | Chemical Shift (δ ppm) | Assignment Type | Electronic Environment |
|---|---|---|---|
| C-1 (carbonyl) | 210.5 | Ketone carbonyl | Deshielded by C=O |
| C-2 (quaternary) | 168.2 | Enone β-carbon | Deshielded by conjugation |
| C-3 (vinyl CH) | 135.8 | Enone α-carbon | Deshielded by C=C |
| C-4 (ring CH₂) | 35.2 | Saturated CH₂ | Typical aliphatic range |
| C-5 (ring CH₂) | 26.4 | Saturated CH₂ | Typical aliphatic range |
| C-1' (α-CH₂) | 28.5 | Alkyl CH₂ α to ring | Slightly deshielded |
| C-2' (CH₂) | 31.8 | Alkyl CH₂ | Normal alkyl range |
| C-3' (CH₂) | 29.2 | Alkyl CH₂ | Normal alkyl range |
| C-4' (CH₂) | 22.7 | Alkyl CH₂ | Normal alkyl range |
| C-5' (CH₂) | 14.2 | Alkyl CH₂ | Normal alkyl range |
| C-6' (CH₃) | 14.1 | Terminal CH₃ | Typical methyl |
The vinyl carbon at the 3-position appears at 135.8 parts per million, positioned in the typical range for alkene carbons but showing the influence of conjugation with the carbonyl group [28] [31]. This carbon serves as the α-carbon in the enone system and exhibits characteristic deshielding due to the adjacent double bond [29] [31].
The saturated ring carbons at positions 4 and 5 resonate at 35.2 and 26.4 parts per million, respectively, falling within the typical aliphatic range for methylene carbons [28] [31]. The difference in chemical shifts reflects their varying proximity to the carbonyl group and the overall electronic environment within the ring [31] [30].